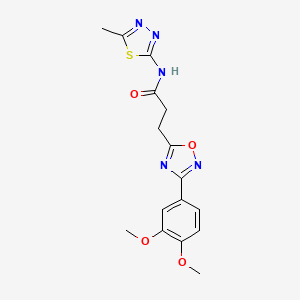
ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate, also known as EMOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMOB is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of bacterial growth. ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In animal studies, ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been shown to be well-tolerated and to have a low toxicity profile.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate for lab experiments is its high purity and yield, which make it a valuable tool for scientific research. However, ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is a complex compound that requires specialized equipment and expertise to synthesize, which may limit its availability for some researchers. Additionally, the mechanism of action of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood, which may limit its potential applications in some areas of research.
Future Directions
There are many potential future directions for research on ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. One area of interest is the development of new cancer treatments based on the inhibition of key enzymes and signaling pathways involved in cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate and its potential applications in other areas of scientific research, such as inflammation and bacterial infections. Finally, the optimization of the synthesis method for ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate may lead to improvements in its availability and affordability, making it a more widely used tool in scientific research.
Synthesis Methods
The synthesis of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate involves a multi-step process that begins with the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with 2-bromoanisole to form 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol. This compound is then reacted with ethyl 4-(bromomethyl)benzoate in the presence of a base to form ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetate). Finally, this compound is hydrolyzed to form ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. The synthesis of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Scientific Research Applications
Ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
ethyl 4-[[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-3-26-20(25)14-8-10-15(11-9-14)22-18(24)12-27-17-7-5-4-6-16(17)19-21-13(2)23-28-19/h4-11H,3,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAJFFKOHGTERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)


![N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709481.png)
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)

